Bradilan
Description
Bradilan (tetranicotinoylfructose) is a vasodilator and lipid-modulating agent used primarily for treating peripheral vascular diseases (e.g., intermittent claudication) and hypertriglyceridemia. Its chemical structure comprises a fructose backbone esterified with four nicotinic acid molecules (C₃₀H₂₄N₄O₁₀), enabling gradual hydrolysis in the intestines to release nicotinic acid derivatives . This sustained release minimizes peak plasma fluctuations, reducing side effects like flushing while maintaining therapeutic vasodilation . This compound is available in 250 mg and 500 mg tablets, with NHS costs of 1003s and 10020s, respectively .
Properties
IUPAC Name |
[5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O10/c35-26(19-5-1-9-31-13-19)40-17-23-24(42-28(37)21-7-3-11-33-15-21)25(43-29(38)22-8-4-12-34-16-22)30(39,44-23)18-41-27(36)20-6-2-10-32-14-20/h1-16,23-25,39H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWFSXZKBMCSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860159 | |
| Record name | 1,3,4,6-Tetra-O-(pyridine-3-carbonyl)hex-2-ulofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bradilan involves the reaction of nicotinic acid with fructose under specific conditions. The process typically requires the use of a catalyst and controlled temperature to ensure the proper formation of the tetranicotinoylfructose compound. The reaction is carried out in an organic solvent, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Bradilan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of analogs with varying biological activities .
Scientific Research Applications
Bradilan has been extensively studied for its applications in various fields:
Chemistry: In synthetic chemistry, this compound is used as a precursor for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: this compound’s effects on cellular processes and its potential as a therapeutic agent are subjects of ongoing research.
Medicine: Clinically, this compound has been used to treat peripheral vascular diseases, and its lipid-lowering effects have been investigated in patients with hyperlipidemia
Industry: In the pharmaceutical industry, this compound is used in the formulation of drugs aimed at improving vascular health and managing conditions related to poor blood circulation
Mechanism of Action
Bradilan exerts its effects primarily through its vasodilatory action. It works by relaxing the smooth muscles in blood vessels, leading to increased blood flow. The molecular targets of this compound include various receptors and enzymes involved in the regulation of vascular tone. It also influences lipid metabolism, contributing to its lipid-lowering effects .
Comparison with Similar Compounds
Comparison with Clofibrate
Mechanism of Action
- Bradilan : Modulates free fatty acid (FFA) and triglyceride transport kinetics, likely via nicotinic acid metabolites. It reduces plasma FFA flux, lowering hepatic triglyceride synthesis .
- Clofibrate : A peroxisome proliferator-activated receptor alpha (PPAR-α) agonist that enhances lipoprotein lipase activity, accelerating triglyceride-rich lipoprotein (VLDL) clearance .
Clinical Efficacy
Comparison with Nicotinic Acid (Niacin)
Structural and Functional Similarities
Both this compound and nicotinic acid release nicotinamide metabolites. However, this compound’s tetranicotinoylfructose structure provides prolonged activity compared to immediate-release niacin .
Efficacy and Tolerability
This compound’s gradual hydrolysis mitigates flushing, enhancing adherence compared to niacin .
Key Studies
- Kissebah et al. (1974) : Demonstrated this compound’s mechanism via FFA/triglyceride transport modulation, contrasting with clofibrate’s PPAR-α pathway .
- Benaim & Dewar (1975): A 6-month trial in 20 patients showed this compound reduced triglycerides (Type IV: −40%) and cholesterol (Type II: −25%), with sustained fibrinolytic activity (+35%) .
Contradictory Evidence
Biological Activity
Bradilan, a compound derived from the nicotine acid family, has been the subject of various studies focusing on its biological activity, particularly in the context of medicinal applications. This article aims to provide a comprehensive overview of this compound's biological effects, supported by data tables, case studies, and detailed research findings.
This compound is identified as a derivative of nicofuranose, which is known for its potential therapeutic properties. The compound's structure allows it to interact with various biological pathways, contributing to its pharmacological effects.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. This is particularly relevant given the role of inflammation in numerous chronic diseases. The compound has been shown to modulate pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response.
- Table 1: Effects of this compound on Inflammatory Cytokines
| Cytokine | Concentration (μg/mL) | Effect |
|---|---|---|
| TNF-α | 50 | Inhibition by 40% |
| IL-6 | 100 | Inhibition by 35% |
2. Antioxidant Activity
This compound also demonstrates antioxidant properties, which can help mitigate oxidative stress—a contributing factor in various diseases. The compound acts as a free radical scavenger, reducing oxidative damage in cells.
- Table 2: Antioxidant Activity of this compound
| Assay Type | Concentration (μg/mL) | % Inhibition |
|---|---|---|
| DPPH Scavenging | 50 | 60% |
| ABTS Scavenging | 100 | 55% |
Case Study 1: Chronic Inflammatory Conditions
A clinical trial involving patients with chronic inflammatory conditions assessed the efficacy of this compound over a period of three months. Patients were administered a dosage of 250 mg three times daily. Results indicated a significant reduction in inflammatory markers and improved quality of life.
- Findings :
- Reduction in CRP levels by an average of 30%
- Improvement in patient-reported outcomes regarding pain and mobility
Case Study 2: Oxidative Stress in Diabetic Patients
Another study focused on diabetic patients experiencing oxidative stress. Participants received this compound alongside standard treatment for diabetes. The study found that those receiving this compound showed lower levels of oxidative stress markers compared to the control group.
- Findings :
- Decrease in malondialdehyde (MDA) levels by 25%
- Increased levels of glutathione (GSH) by 20%
Research Findings
Recent literature emphasizes the diverse biological activities associated with this compound:
- Anti-cancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Some research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
